2-(Octylcarbamoyl)acetic acid
Description
2-(Octylcarbamoyl)acetic acid is a carboxylic acid derivative featuring an octylcarbamoyl group (-NH-C(O)-C₈H₁₇) attached to the α-carbon of acetic acid. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol. The compound combines the hydrophilic carboxylic acid group with a hydrophobic octyl chain, enabling amphiphilic properties. This structural duality makes it valuable in applications such as surfactants, drug delivery systems, and polymer stabilizers.
Properties
IUPAC Name |
3-(octylamino)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-12-10(13)9-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVNXRIQVTWNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylcarbamoyl)acetic acid typically involves the reaction of octylamine with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the octylamine group. The reaction is usually performed in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Octylcarbamoyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in amines .
Scientific Research Applications
2-(Octylcarbamoyl)acetic acid is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Octylcarbamoyl)acetic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Octylcarbamoyl)acetic acid with acetic acid, phenylacetic acid derivatives, and carbamoyl-functionalized analogs. Key differences in molecular structure, physicochemical properties, and applications are highlighted.
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₁₁H₂₁NO₃ | Carboxylic acid, carbamoyl (amide) | Amphiphilic: hydrophilic -COOH, hydrophobic octyl chain |
| Acetic acid | C₂H₄O₂ | Carboxylic acid | Simple, highly polar structure |
| 2-(4-Octylphenyl)acetic acid | C₁₆H₂₄O₂ | Carboxylic acid, aryl (phenyl), alkyl | Bulky aryl group with extended alkyl chain |
| 4-Nitrophenylacetic acid | C₈H₇NO₄ | Carboxylic acid, nitro (electron-withdrawing) | Enhanced acidity due to nitro group |
| 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid | C₁₀H₁₁ClN₂O₃ | Carboxylic acid, carbamoyl, chlorophenyl | Polar chlorophenyl moiety with amide linkage |
Physicochemical Properties
Biological Activity
2-(Octylcarbamoyl)acetic acid (C11H21NO3) is an organic compound characterized by its unique octylcarbamoyl group attached to an acetic acid backbone. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- Physical State : Typically a viscous liquid or solid depending on purity and temperature.
The octyl group contributes to the hydrophobic nature of the molecule, influencing its solubility and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. It can act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby modifying their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Antimicrobial Properties
Research indicates that compounds related to acetic acid exhibit significant antimicrobial activity. For instance, acetic acid has been shown to inhibit the growth of several pathogens, particularly in burn wound infections, suggesting that derivatives like this compound may possess similar properties .
Table 1: Antimicrobial Activity of Acetic Acid Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| Acetic Acid | 0.16 - 0.31% | Various burn wound pathogens |
| This compound | TBD | TBD |
Enzyme Inhibition Studies
Studies have highlighted the potential of this compound in enzyme inhibition. The compound can interfere with metabolic processes by inhibiting key enzymes involved in various biochemical pathways. For example, it may affect enzymes responsible for lipid metabolism or those involved in neurotransmitter synthesis.
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of related compounds have shown promising results against cancer cell lines. Compounds with similar structures have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic application for this compound in oncology .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Related Compound A | HepG-2 | <10 | High |
| Related Compound B | Caco-2 | <15 | Moderate |
| This compound | TBD | TBD | TBD |
Case Study: Antibacterial Efficacy
A study focused on the antibacterial efficacy of acetic acid derivatives showed that these compounds could effectively inhibit biofilm formation, which is crucial in treating chronic infections. Although specific data on this compound was not reported, its structural similarity suggests potential effectiveness against biofilms formed by pathogenic bacteria .
Research Findings on Enzyme Inhibition
Recent studies have explored the structure-activity relationship (SAR) of compounds similar to this compound, revealing that modifications in the alkyl chain length significantly impact enzyme inhibition efficacy. This suggests that further research into this compound could yield valuable insights into its potential as a therapeutic agent targeting specific enzymes involved in disease processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Octylcarbamoyl)acetic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves carbodiimide-mediated coupling between octylamine and a protected acetic acid derivative (e.g., glycolic acid). Key steps include:
- Activation of the carboxylic acid group using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
- Purification via column chromatography or recrystallization to isolate the product from unreacted starting materials.
- Optimization parameters: Maintain a 1:1.2 molar ratio (octylamine:activated acid), use anhydrous solvents (e.g., dichloromethane), and monitor reaction progress via TLC .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 hazard) .
- Storage : Keep in airtight containers at <28°C, away from incompatible materials (e.g., strong oxidizers) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : 1H NMR (δ ~6.5 ppm for amide protons; δ ~2.3 ppm for CH2 adjacent to carbonyl) and 13C NMR (δ ~170 ppm for carbonyl carbons) .
- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- X-ray crystallography : For definitive structural confirmation, use SHELX software for refinement (monoclinic P21/c space group, Z=4) .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported stability data for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated degradation studies: Expose the compound to pH 3–10 buffers at 40–60°C for 14 days .
- Analyze degradation products via LC-MS to identify hydrolyzed by-products (e.g., octylamine or acetic acid derivatives).
- Cross-reference with computational models (e.g., DFT calculations) to predict degradation pathways .
Q. What strategies mitigate by-product formation during the synthesis of this compound?
- Methodological Answer :
- By-products : Unreacted octylamine or dimerization products.
- Solutions :
- Use a slight excess of activated carboxylic acid to drive the reaction to completion .
- Introduce scavenger resins (e.g., polymer-bound isocyanate) to remove residual amines .
- Optimize solvent polarity to reduce side reactions (e.g., switch from DMF to THF) .
Q. How can computational modeling predict the biological interactions of this compound with enzymatic targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding affinity with enzymes (e.g., fatty acid amide hydrolase) .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS/AMBER) .
- Validate predictions with in vitro enzyme inhibition assays (IC50 measurements) .
Data Gaps and Contradictions
Q. How should researchers approach the lack of ecotoxicological data for this compound?
- Methodological Answer :
- Perform OECD 301D biodegradability tests: Measure BOD/COD ratios in activated sludge .
- Use Daphnia magna acute toxicity assays (EC50) to assess aquatic impact .
- Compare with structurally similar compounds (e.g., octyl acetates) to extrapolate data .
Application-Oriented Questions
Q. What role could this compound play in drug delivery systems?
- Methodological Answer :
- Explore its use as a lipophilic prodrug linker: Conjugate with hydrophilic drugs (e.g., antivirals) to enhance bioavailability .
- Assess release kinetics in simulated physiological conditions (pH 7.4, 37°C) via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
